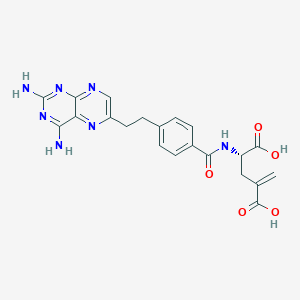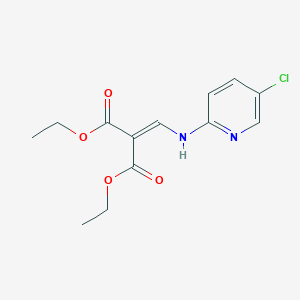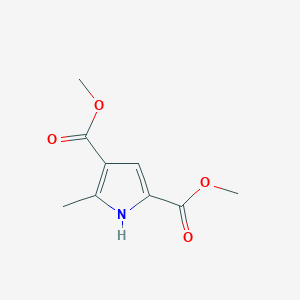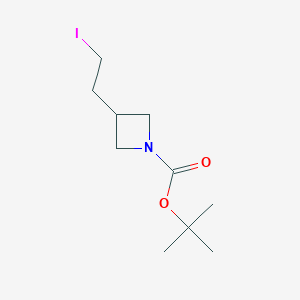
Tert-butyl 3-(2-iodoéthyl)azétidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18INO2 . It has an average mass of 311.160 Da and a monoisotopic mass of 311.038208 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 317.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.8±3.0 kJ/mol, and it has a flash point of 145.5±20.4 °C . The compound has a molar refractivity of 64.5±0.3 cm3, and its polar surface area is 30 Å2 .Applications De Recherche Scientifique
Développement pharmaceutique
Les dérivés de l'azétidine sont connus pour être des pharmacophores importants dans le développement pharmaceutique en raison de leur unicité structurelle et de leur activité biologique . Tert-butyl 3-(2-iodoéthyl)azétidine-1-carboxylate pourrait servir d'intermédiaire clé dans la synthèse de diverses molécules biologiquement actives, conduisant potentiellement à de nouvelles découvertes de médicaments.
Synthèse organique
Ce composé peut être utilisé en synthèse organique, en particulier dans les réactions de substitution qui nécessitent un intermédiaire stable mais réactif. Sa structure suggère une utilité potentielle dans des voies de synthèse complexes conduisant à des composés organiques plus complexes .
Science des matériaux
En science des matériaux, les dérivés de l'azétidine peuvent contribuer au développement de nouveaux matériaux aux propriétés uniques. Le groupe tert-butyle dans This compound peut offrir une gêne stérique qui pourrait être bénéfique dans la création de polymères avec des caractéristiques spécifiques .
Catalyse
La partie iode réactive du composé pourrait le rendre adapté à une utilisation comme catalyseur ou précurseur de catalyseur dans diverses réactions chimiques, améliorant les vitesses de réaction ou influençant la sélectivité .
Recherche en biochimie
Compte tenu de son rôle potentiel dans les processus biochimiques, ce composé pourrait être utilisé dans la recherche explorant les voies métaboliques, les mécanismes enzymatiques ou comme élément constitutif de composés biochimiques plus complexes .
Synthèse de modèle chiral
Les azétidines sont souvent utilisées comme modèles chiraux en raison de leur structure tridimensionnelle, qui peut induire la chiralité dans les composés synthétisés. This compound pourrait être utilisé dans la synthèse de molécules chirales qui sont importantes en chimie médicinale .
Propriétés
IUPAC Name |
tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCVYKPYPPCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597580 | |
| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158602-36-9 | |
| Record name | 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158602-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

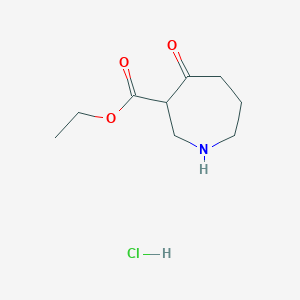
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)
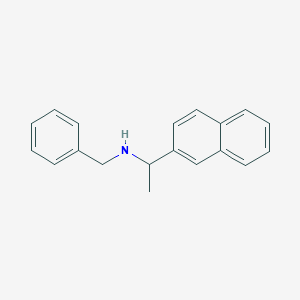
![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)


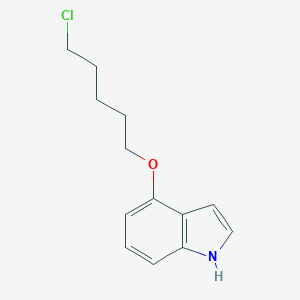

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)
